Application Summary: In medicinal chemistry, “2-(3-Nitrophenyl)-1,3-dioxane” derivatives are explored for their potential therapeutic properties. These compounds are part of nitrogen-containing heterocycles, which are significant in drug design due to their biological activities.
Experimental Methods: Researchers synthesize various derivatives and test them against different biological targets. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to analyze the purity and structure of these compounds.
Results and Outcomes: Some derivatives have shown promising results as anticancer agents. For instance, a compound with a 3-nitrophenyl group displayed anticancer activity with an IC50 value of 7.29 μM against the SW1116 colon cancer cell line .
Experimental Methods: Synthetic pathways involve condensation reactions, and the products are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Results and Outcomes: The synthesis of novel N-heterocyclic compounds has been successful, contributing to the development of new organic synthesis protocols .
Application Summary: Compounds related to “2-(3-Nitrophenyl)-1,3-dioxane” are studied for their nonlinear optical properties, which are crucial for developing new optoelectronic materials.
Experimental Methods: Techniques like Z-Scan are used to analyze the nonlinear optical properties of these compounds when diluted in solvents like Ethyl Acetate.
Results and Outcomes: The studies reveal a combination of thermal response and nonlinear self-defocusing and self-focusing, indicating their potential as optoelectronic materials.
Application Summary: The photophysical properties of chalcone derivatives related to “2-(3-Nitrophenyl)-1,3-dioxane” are affected by solvent polarity, which is significant for understanding their behavior in different environments.
Experimental Methods: Spectroscopic techniques are employed to study the bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer interactions.
Results and Outcomes: The studies indicate a large difference in dipole moment between the ground and excited states, with molecules being more stabilized in the singlet excited state.
Application Summary: In pharmacology, “2-(3-Nitrophenyl)-1,3-dioxane” derivatives are investigated for their physiological properties and potential as pharmaceuticals.
Experimental Methods: Bioassays and in vitro tests are conducted to evaluate the pharmacological effects of these compounds on various biological systems.
Results and Outcomes: Derivatives have been identified with significant physiological properties, showing promise for the development of new drugs .
Application Summary: “2-(3-Nitrophenyl)-1,3-dioxane” and its derivatives are explored for their applications in material science, particularly in the synthesis of new materials with desirable properties.
Experimental Methods: Material characterization techniques such as scanning electron microscopy (SEM) and thermal analysis are used to study the properties of synthesized materials.
Results and Outcomes: New materials have been synthesized with properties that could be beneficial for various industrial applications .
Application Summary: The compound is used in crystallography to form Schiff base compounds, which are valuable for their diverse applications in science and technology.
Experimental Methods: The synthesis involves the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline, followed by characterization using NMR, IR, UV-visible spectroscopy, and X-ray diffraction .
Results and Outcomes: The crystal structure analysis reveals intramolecular hydrogen bonds and resonance structures, indicating the stability and potential utility of these compounds in various applications .
Application Summary: “2-(3-Nitrophenyl)-1,3-dioxane” derivatives are investigated for their use in creating Metal-Organic Frameworks (MOFs), which have a wide range of applications due to their porosity and structural diversity.
Experimental Methods: MOFs are synthesized using various methods, including solvothermal techniques, and are characterized by their pore size and thermal stability .
Results and Outcomes: The MOFs display high porosity and specific surface area, making them suitable for environmental, biomedical applications, and as catalysts, sensors, and materials for energy storage .
Application Summary: Derivatives of “2-(3-Nitrophenyl)-1,3-dioxane” are studied for their antibacterial activity, which is crucial for the development of new antibiotics.
Experimental Methods: Bioassays are conducted to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Results and Outcomes: Some derivatives show higher activity against specific bacterial strains compared to standard antibiotics, indicating their potential as new antibacterial agents .
Application Summary: The compound is used in chemical synthesis to explore structure-function relationships in aryl diazirines, which have applications in biology and materials science.
Experimental Methods: A combination of experimental and computational methods is used to study the activation energy and temperature of aryl diazirines .
Results and Outcomes: The findings lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers, enhancing their efficacy toward C–H insertion .
Application Summary: “2-(3-Nitrophenyl)-1,3-dioxane” is involved in the study of photodecarboxylation reactions, which are important for understanding reaction mechanisms in organic chemistry.
Experimental Methods: The reactions are studied in aqueous solutions, and the process is analyzed using spectroscopic methods .
Results and Outcomes: The studies contribute to the knowledge of reaction kinetics and mechanisms, providing insights into the behavior of nitrophenyl compounds under light exposure .
Application Summary: The compound is pivotal in the synthesis of coumarin-linked and fused heterocycles, which have broad applications due to their biological activity.
Experimental Methods: Synthetic routes are developed for coumarin-linked and fused heterocycles, and their biological activities are assessed .
Results and Outcomes: The synthesis leads to a range of science applications, including the development of new pharmaceuticals and materials with specific biological activities .
2-(3-Nitrophenyl)-1,3-dioxane is an organic compound characterized by its dioxane structure, which includes a nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 211.20 g/mol . The compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a nitro group attached to a phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity.
Several synthetic routes have been developed for the preparation of 2-(3-Nitrophenyl)-1,3-dioxane:
2-(3-Nitrophenyl)-1,3-dioxane has potential applications in various fields:
Several compounds share structural similarities with 2-(3-Nitrophenyl)-1,3-dioxane. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(4-Nitrophenyl)-1,3-dioxane | 0.98 | Different nitro position affecting reactivity |
| 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane | 0.92 | Methyl substitution may alter lipophilicity |
| 4-Methyl-2-(3-nitrophenyl)-1,3-dioxane | 0.92 | Variation in methyl positioning |
| 1-(Dimethoxymethyl)-3-nitrobenzene | 0.92 | Different functional groups influencing activity |
| 2-(2-Nitrophenyl)-1,3-dioxane | 0.89 | Variation in nitro position |
These comparisons illustrate how structural modifications can lead to significant differences in chemical behavior and biological activity among similar compounds.